5'-DMT-3'-TBDMS-ibu-rG

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

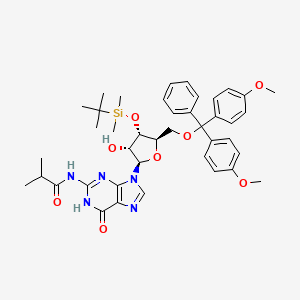

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107193 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-89-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of RNA Synthesis: A Technical Guide to 5'-DMT-3'-TBDMS-ibu-rG

For Immediate Release

A comprehensive technical guide for researchers, scientists, and professionals in drug development on 5'-O-Dimethoxytrityl-3'-O-tert-butyldimethylsilyl-N2-isobutyryl-Guanosine (5'-DMT-3'-TBDMS-ibu-rG). This molecule is a critical building block in the chemical synthesis of RNA, a field pivotal to the development of therapeutics like siRNA, antisense oligonucleotides, and mRNA vaccines.

Executive Summary

This compound is a chemically modified guanosine (B1672433) ribonucleoside, engineered for use in automated solid-phase RNA synthesis via the phosphoramidite (B1245037) method. Each component of its name denotes a specific chemical modification that serves as a temporary "protecting group," preventing unwanted chemical reactions during the stepwise construction of an RNA oligonucleotide. The strategic application and subsequent removal of these groups ensure the precise assembly of the desired RNA sequence. This guide provides an in-depth overview of its chemical properties, its central role in the synthesis workflow, and detailed protocols for its use and subsequent deprotection steps.

Physicochemical Properties

The compound is a white to off-white solid, soluble in organic solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO).[1] Its structure is meticulously designed for stability under synthesis conditions and selective deprotection. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | [2] |

| Molecular Formula | C₄₁H₅₁N₅O₈Si | [2][3] |

| Molecular Weight | 769.96 g/mol | [1][4][5] |

| Exact Mass | 769.35069014 Da | [2] |

| CAS Number | 81256-89-5 | [2][3][5] |

| Appearance | White to off-white solid | [1][6] |

| Purity | ≥ 98% (HPLC) | [3] |

| Storage | Store at 4°C, desiccated and protected from light. In solvent, store at -80°C for up to 6 months. | [1][4][6][7] |

Role in Solid-Phase RNA Synthesis

This compound is a key monomer unit used in the phosphoramidite method, the gold standard for chemical RNA synthesis.[8][9] The synthesis is a cyclical process performed on a solid support, typically controlled pore glass (CPG).[4][10] Each cycle adds one nucleotide to the growing RNA chain and consists of four main steps: deblocking, coupling, capping, and oxidation.[8][9]

The protecting groups are central to this process:

-

5'-DMT (Dimethoxytrityl): This bulky, acid-labile group protects the 5'-hydroxyl of the ribose sugar.[11] Its removal (detritylation or deblocking) at the start of each cycle exposes the hydroxyl group, allowing it to react with the next incoming phosphoramidite.[9]

-

3'-TBDMS (tert-butyldimethylsilyl): This group protects the 3'-hydroxyl group. (Note: In the context of the phosphoramidite building block itself, the 3'-position is functionalized for chain extension. The analogous 2'-TBDMS protection is critical for RNA synthesis to differentiate it from DNA, preventing branching and degradation. The specific compound , this compound, is a protected nucleoside, which is then converted into a phosphoramidite, typically at the 3' position, while the 2'-position is also protected, often with TBDMS). The silyl (B83357) group is stable to the conditions of the synthesis cycle but can be cleanly removed post-synthesis using a fluoride (B91410) source.[11][12]

-

ibu (isobutyryl): This group protects the exocyclic amine on the guanine (B1146940) nucleobase, preventing it from participating in unwanted side reactions during chain elongation.[6] It is removed during the final basic deprotection step.[9]

Logical Workflow of the Synthesis Cycle

The following diagram illustrates the four-step cycle at the core of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following protocols are generalized from standard procedures for automated solid-phase RNA synthesis using 2'-O-TBDMS protected phosphoramidites.[2][12][13]

Automated Solid-Phase Synthesis Cycle

This cycle is performed on an automated DNA/RNA synthesizer. The protocol assumes a 1 µmol synthesis scale.

| Step | Reagent/Solvent | Action & Duration | Purpose |

| 1. Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | The solution is passed through the synthesis column for ~60-90 seconds. | Removes the 5'-DMT group from the terminal nucleotide on the solid support, exposing the 5'-hydroxyl for the next coupling reaction.[9] |

| Wash | Anhydrous Acetonitrile | The column is washed thoroughly. | Removes residual acid and water to prepare for the moisture-sensitive coupling step. |

| 2. Coupling | 0.1 M solution of the phosphoramidite (e.g., the phosphoramidite version of this compound) in Acetonitrile + 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile | Reagents are delivered simultaneously to the column and allowed to react for 5-6 minutes. | The activator protonates the phosphoramidite, which then couples to the free 5'-hydroxyl group of the growing RNA chain.[11][12][13] |

| Wash | Anhydrous Acetonitrile | The column is washed. | Removes excess phosphoramidite and activator. |

| 3. Capping | Capping Reagent A (e.g., Acetic Anhydride/Lutidine/THF) and Capping Reagent B (e.g., N-Methylimidazole/THF) | Reagents are delivered to the column and react for ~30 seconds. | Acetylates any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and minimizing deletion mutations.[9] |

| Wash | Anhydrous Acetonitrile | The column is washed. | Removes capping reagents. |

| 4. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | The oxidizing solution is passed through the column for ~30-60 seconds. | Converts the unstable phosphite triester linkage to a more stable phosphate triester.[9][14] |

| Wash | Anhydrous Acetonitrile | The column is washed thoroughly. | Removes iodine and prepares the column for the next cycle. |

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the full-length RNA is cleaved from the solid support and all protecting groups are removed in a multi-step process.

Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups

-

Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

-

Prepare a deprotection solution. A common and effective solution is a 1:1 (v/v) mixture of concentrated aqueous ammonia (B1221849) and 40% aqueous methylamine (B109427) (AMA).[12]

-

Add 1.5 mL of the AMA solution to the vial containing the support.

-

Seal the vial tightly and heat at 65°C for 15-20 minutes. This step cleaves the RNA from the support, removes the cyanoethyl groups from the phosphates, and removes the base-protecting groups (like isobutyryl from guanine).[12]

-

Cool the vial, then carefully transfer the supernatant containing the RNA to a new sterile tube. Rinse the support with RNase-free water and add the rinse to the supernatant.

-

Evaporate the solution to dryness using a centrifugal vacuum evaporator.

Step 2: Removal of 2'-O-TBDMS Protecting Groups

-

To the dried RNA pellet, add 100 µL of anhydrous DMSO and gently vortex to dissolve. Heating to 65°C for a few minutes may be necessary.

-

Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF). Mix well.

-

Incubate the reaction at 65°C for 2.5 hours. This fluoride treatment specifically cleaves the TBDMS silyl ethers from the 2'-hydroxyl positions.[11][12]

-

Cool the reaction mixture. The crude, fully deprotected RNA can now be precipitated or desalted.

Step 3: Desalting/Purification The crude RNA is typically purified using methods such as ethanol (B145695) precipitation, dialysis, or chromatography (e.g., HPLC or FPLC) to remove salts and truncated sequences, yielding the final, pure oligonucleotide.[2]

Deprotection Pathway Visualization

The following diagram outlines the key stages of the post-synthesis work-up, from the fully protected state to the final, functional RNA molecule.

Conclusion

This compound represents a triumph of chemical engineering, enabling the precise and automated synthesis of RNA oligonucleotides. Its system of orthogonal protecting groups allows for the complex, stepwise assembly of these vital biomolecules. Understanding the properties of this compound and the intricacies of the phosphoramidite synthesis and deprotection protocols is fundamental for any professional engaged in the research and development of nucleic acid-based diagnostics and therapeutics. The continued optimization of these chemical methods promises to accelerate innovation across molecular biology and medicine.

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]

- 4. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. alfachemic.com [alfachemic.com]

- 9. atdbio.com [atdbio.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 13. glenresearch.com [glenresearch.com]

- 14. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

5'-DMT-3'-TBDMS-ibu-rG chemical structure

An In-depth Technical Guide to 5'-DMT-3'-TBDMS-ibu-rG

Introduction

5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N2-isobutyrylguanosine, commonly abbreviated as this compound, is a chemically modified ribonucleoside derivative. It serves as a crucial building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. The molecule incorporates three distinct protecting groups (DMT, TBDMS, and ibu) strategically placed on the riboguanosine (rG) core. These groups prevent unwanted side reactions at specific functional sites during the stepwise assembly of the RNA chain via solid-phase phosphoramidite (B1245037) chemistry. This guide provides a comprehensive overview of its chemical structure, properties, and its central role in synthetic RNA production.

Chemical Structure and Properties

The core of the molecule is riboguanosine, which is systematically modified with protecting groups. The 5'-hydroxyl (OH) group is protected by a bulky dimethoxytrityl (DMT) group. The 3'-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group, and the exocyclic amine (N2) of the guanine (B1146940) base is protected by an isobutyryl (ibu) group.

It is important to note that for standard solid-phase RNA synthesis proceeding in the 3' to 5' direction, the more common isomer is the one where the TBDMS group protects the 2'-hydroxyl position, leaving the 3'-hydroxyl available for phosphitylation. The 3'-TBDMS protected version described here is a specific isomer with distinct applications.

Caption: Molecular components of this compound.

Physicochemical Properties

The properties of this compound are summarized below, providing key data for researchers.[1][2]

| Property | Value |

| CAS Number | 81256-89-5 |

| Molecular Formula | C41H51N5O8Si |

| Molecular Weight | 769.96 g/mol |

| IUPAC Name | N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

| Appearance | Solid |

Role of Protecting Groups

The success of oligonucleotide synthesis hinges on the precise control of chemical reactions, which is achieved through the use of orthogonal protecting groups. Each group serves a specific purpose and is removed under distinct chemical conditions, ensuring the stepwise and orderly construction of the RNA molecule.

| Protecting Group | Abbreviation | Protected Site | Key Features & Lability Conditions |

| Dimethoxytrityl | DMT | 5'-Hydroxyl (5'-OH) | An acid-labile group. Its removal (detritylation) with a mild acid like trichloroacetic acid (TCA) frees the 5'-OH for the next coupling step.[3] The released DMT cation is bright orange, allowing for spectrophotometric monitoring of coupling efficiency.[3] |

| tert-Butyldimethylsilyl | TBDMS | 3'-Hydroxyl (3'-OH)* | A silyl (B83357) ether protecting group stable to both acidic and basic conditions used during the synthesis cycle.[4] It is typically removed post-synthesis using a fluoride (B91410) ion source, such as triethylamine (B128534) tris(hydrofluoride) (TEA·3HF).[5][6] |

| isobutyryl | ibu | N2-Amine of Guanine | An acyl group that protects the exocyclic primary amine on the guanine base from modification during the synthesis cycle. It is removed by treatment with aqueous ammonia (B1221849) or an ammonia/methylamine (B109427) mixture during the final deprotection step.[3][7] |

*As noted, TBDMS protection is more commonly found at the 2'-OH position for standard RNA synthesis.[4][5][8]

Application in Solid-Phase Oligonucleotide Synthesis

This compound is primarily designed for use in the phosphoramidite method of solid-phase oligonucleotide synthesis. In this process, an oligonucleotide is built sequentially on a solid support (e.g., controlled pore glass) in the 3' to 5' direction. The process is automated and follows a four-step cycle for each nucleotide addition.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following sections outline the generalized experimental procedures involving a protected nucleoside like this compound.

Protocol 1: Monomer Addition in Solid-Phase Synthesis

This protocol describes the four-step cycle for adding one nucleotide to the growing RNA chain attached to a solid support.

-

Detritylation : The cycle begins with the removal of the acid-labile 5'-DMT group from the support-bound nucleoside.

-

Reagent : 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Procedure : The TCA solution is passed through the synthesis column. The resulting orange-colored DMT cation is washed away, and its absorbance at ~495 nm can be measured to quantify the efficiency of the previous coupling step.[3]

-

Result : A free 5'-hydroxyl group on the support-bound chain.

-

-

Coupling : The next protected nucleoside phosphoramidite (e.g., a phosphoramidite derivative of this compound) is activated and coupled to the free 5'-OH.

-

Reagents : The phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole) in anhydrous acetonitrile.[6][9]

-

Procedure : The activated phosphoramidite solution is delivered to the synthesis column, where it reacts with the 5'-OH of the growing chain to form a phosphite (B83602) triester linkage.

-

Result : The RNA chain is extended by one nucleotide.

-

-

Capping : Any unreacted 5'-OH groups ("failure sequences") are permanently blocked to prevent them from participating in subsequent cycles.

-

Reagents : A mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Procedure : The capping reagents are passed through the column, acetylating any free 5'-OH groups.

-

Result : Failure sequences are terminated, simplifying final product purification.

-

-

Oxidation : The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester.

-

Reagents : A solution of iodine in a tetrahydrofuran/water/pyridine mixture.[3]

-

Procedure : The oxidizing solution is passed through the column.

-

Result : A stable, natural phosphodiester backbone (after final deprotection) is formed.

-

This four-step cycle is repeated until the desired RNA sequence is fully synthesized.

Protocol 2: Post-Synthesis Cleavage and Deprotection

After synthesis, the RNA must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.

-

Cleavage and Base/Phosphate Deprotection :

-

Reagent : A mixture of concentrated aqueous ammonia and 8M ethanolic methylamine (1:1) is often used.[5]

-

Procedure : The solid support is incubated in the reagent mixture at an elevated temperature (e.g., 55-65°C) for several hours.

-

Result : This step simultaneously cleaves the RNA from the support, removes the phosphate protecting groups (typically 2-cyanoethyl), and removes the base protecting groups, including the isobutyryl (ibu) group from guanosine.[5]

-

-

2'-/3'-Hydroxyl Deprotection :

-

Reagent : Triethylamine tris(hydrofluoride) (TEA·3HF) or another fluoride source like tetrabutylammonium (B224687) fluoride (TBAF).[5][6]

-

Procedure : The RNA, now free in solution, is treated with the fluoride reagent. The reaction is carefully monitored as prolonged exposure can lead to backbone degradation.

-

Result : The TBDMS group is removed from the 3'-hydroxyl positions, yielding the final, unprotected RNA molecule.

-

Following these steps, the crude RNA product is typically purified using techniques such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[8][9]

References

- 1. This compound | C41H51N5O8Si | CID 137213543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | CAS: 81256-89-5 | AChemBlock [achemblock.com]

- 3. atdbio.com [atdbio.com]

- 4. glenresearch.com [glenresearch.com]

- 5. kulturkaufhaus.de [kulturkaufhaus.de]

- 6. academic.oup.com [academic.oup.com]

- 7. biotage.com [biotage.com]

- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

The Gatekeeper of RNA Synthesis: A Technical Guide to the Function of the Dimethoxytrityl (DMT) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic development, the precise chemical synthesis of ribonucleic acid (RNA) is a cornerstone technology. The ability to construct custom RNA sequences with high fidelity is paramount for applications ranging from CRISPR gene editing and RNA interference (RNAi) to the development of mRNA vaccines and antisense oligonucleotides. Central to the success of solid-phase RNA synthesis is the strategic use of protecting groups, and among the most vital is the 4,4'-dimethoxytrityl (DMT) group. This technical guide provides an in-depth exploration of the multifaceted role of the DMT protecting group, detailing its function, the experimental protocols for its use, and its critical impact on the overall efficiency and purity of synthetic RNA.

The Core Function: Protecting the 5'-Hydroxyl Group

The primary and most fundamental role of the DMT group is to act as a temporary shield for the 5'-hydroxyl group of the ribonucleoside phosphoramidite (B1245037), the building block of the growing RNA chain. During the phosphoramidite-based solid-phase synthesis cycle, this protection is crucial to ensure the specific and controlled formation of the desired phosphodiester linkages in the 3' to 5' direction.

The DMT group is a bulky, acid-labile protecting group. Its large size provides steric hindrance, preventing unwanted side reactions at the 5'-hydroxyl position during the coupling step. The acid lability of the DMT group is perhaps its most critical feature, allowing for its selective and efficient removal at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the subsequent coupling reaction.

The Synthesis Cycle: A Step-by-Step Look at the DMT Group in Action

Solid-phase RNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The DMT group plays a pivotal role in two of the four key steps of this cycle: deblocking (detritylation) and coupling.

The Four-Step Cycle of Solid-Phase RNA Synthesis:

-

Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleotide attached to the solid support (or the previously added nucleotide). This is achieved by treating the support-bound oligonucleotide with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758). The acid cleaves the ether linkage, releasing the DMT cation, which is a stable and intensely colored orange carbocation.

-

Coupling: With the 5'-hydroxyl group now free, the next DMT-protected ribonucleoside phosphoramidite is introduced along with an activator, such as 5-ethylthio-1H-tetrazole (ETT). The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the free 5'-hydroxyl of the growing chain. This forms a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. This involves acetylating any unreacted 5'-hydroxyl groups using reagents like acetic anhydride (B1165640) and N-methylimidazole. Capped sequences will not participate in subsequent coupling reactions.

-

Oxidation: The unstable phosphite triester linkage is then oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Insights: Monitoring Synthesis Efficiency with the DMT Cation

A significant advantage of using the DMT protecting group is the ability to monitor the efficiency of each coupling step in real-time. The DMT cation released during the deblocking step has a strong absorbance at approximately 498 nm. By measuring the absorbance of the acidic solution collected after each deblocking step, the amount of DMT cation can be quantified. This "trityl assay" provides an indirect but reliable measure of the stepwise coupling efficiency. Consistently high and stable absorbance readings indicate a successful synthesis, while a sudden drop can signal a problem with reagents or the synthesizer.

| Parameter | Description | Typical Values/Observations |

| Stepwise Coupling Efficiency | The percentage of growing chains that successfully couple with the incoming phosphoramidite in a single cycle. | Generally expected to be >98-99% for high-quality synthesis. |

| Overall Yield | The final yield of the full-length oligonucleotide, which is a product of the stepwise efficiencies at each coupling step. | Highly dependent on the length of the oligonucleotide. A small decrease in stepwise efficiency can lead to a significant drop in overall yield for long sequences. |

| Depurination | A potential side reaction during the acidic deblocking step, where the glycosidic bond between a purine (B94841) base (adenine or guanine) and the ribose sugar is cleaved. | Minimized by using carefully controlled, brief exposures to mild acids. The risk increases with stronger acids or longer deprotection times. |

Beyond Protection: The Role of DMT in Purification

The DMT group serves a second, equally critical function in the purification of the final RNA product. The so-called "DMT-on" purification strategy leverages the lipophilic nature of the DMT group to separate the desired full-length oligonucleotide from shorter, "failure" sequences.

At the end of the synthesis, the final DMT group is intentionally left on the 5'-terminus of the full-length product. The crude mixture, containing the DMT-on full-length product and DMT-off failure sequences (which were capped), is then passed through a reverse-phase high-performance liquid chromatography (RP-HPLC) column. The hydrophobic DMT group causes the full-length product to be strongly retained on the column, while the more polar, shorter failure sequences elute earlier. The purified DMT-on product is then collected, and the DMT group is removed by a final acid treatment.

Experimental Protocols

Solid-Phase RNA Synthesis Cycle

The following is a generalized protocol for a single cycle of solid-phase RNA synthesis on an automated synthesizer. Specific times and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

-

Deblocking (Detritylation):

-

Flush the synthesis column with anhydrous dichloromethane (DCM).

-

Deliver a solution of 3% trichloroacetic acid (TCA) in DCM to the column and incubate for a specified time (e.g., 60-120 seconds) to remove the DMT group.

-

Collect the eluent containing the DMT cation for quantification.

-

Wash the column thoroughly with anhydrous acetonitrile (B52724) to remove all traces of acid.

-

-

Coupling:

-

Deliver a solution of the appropriate DMT-protected RNA phosphoramidite and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile) to the column.

-

Allow the coupling reaction to proceed for a set time (e.g., 5-15 minutes).

-

-

Capping:

-

Wash the column with acetonitrile.

-

Deliver a capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole/THF) to the column to acetylate any unreacted 5'-hydroxyl groups.

-

Wash the column with acetonitrile.

-

-

Oxidation:

-

Deliver an oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) to the column to convert the phosphite triester to a stable phosphotriester.

-

Wash the column with acetonitrile to prepare for the next cycle.

-

DMT-on Purification of RNA

-

Cleavage and Base Deprotection: After the final synthesis cycle (with the terminal DMT group left on), treat the solid support with a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA) at an elevated temperature (e.g., 65°C) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

2'-Hydroxyl Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are then removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).

-

RP-HPLC Purification:

-

The crude, deprotected (except for the 5'-DMT) RNA solution is injected onto a reverse-phase HPLC column.

-

A gradient of increasing acetonitrile concentration in a buffer (e.g., triethylammonium (B8662869) acetate) is used to elute the oligonucleotides.

-

The DMT-on full-length product will elute later than the DMT-off failure sequences.

-

Fractions containing the purified DMT-on product are collected.

-

-

Final Detritylation:

-

The collected fractions are pooled, and the solvent is evaporated.

-

The purified DMT-on RNA is treated with an aqueous acid solution (e.g., 80% acetic acid) to remove the final DMT group.

-

The resulting fully deprotected RNA is then desalted.

-

Visualizing the Process

The Solid-Phase RNA Synthesis Cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

DMT-on Purification Workflow

Caption: Workflow for the purification of synthetic RNA using the DMT-on strategy.

Conclusion

The 4,4'-dimethoxytrityl (DMT) protecting group is far more than a simple steric blocker in the chemical synthesis of RNA. It is a sophisticated chemical tool that enables the precise, stepwise construction of oligonucleotides, provides a real-time quantitative measure of synthesis efficiency, and serves as an indispensable handle for the purification of the final product. A thorough understanding of the function and application of the DMT group is essential for any researcher, scientist, or drug development professional working with synthetic RNA. The robustness and versatility of the DMT group have been instrumental in advancing the field of nucleic acid chemistry and continue to underpin the development of next-generation RNA-based therapeutics and research tools.

The Enduring Role of the TBDMS Group in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS) group has been a cornerstone in the chemical synthesis of RNA oligonucleotides for decades. Its robustness under various reaction conditions and its selective removal have made it an indispensable tool for the protection of the 2'-hydroxyl group of ribonucleosides. This technical guide provides an in-depth exploration of the TBDMS group's role in solid-phase RNA synthesis, offering a comparative analysis of its performance, detailed experimental protocols, and a clear visualization of the synthesis and deprotection workflows.

Core Principles of TBDMS in RNA Synthesis

In the realm of automated solid-phase oligonucleotide synthesis, the protection of the reactive 2'-hydroxyl group of the ribose sugar is paramount to prevent unwanted side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages.[1][2][3][4] The TBDMS group, introduced by Ogilvie and coworkers, serves as a stalwart protecting group that is stable to the acidic and basic conditions employed during the sequential addition of phosphoramidite (B1245037) monomers.[5] Its removal is typically achieved post-synthesis using a fluoride (B91410) ion source, which allows for the selective deprotection of the 2'-hydroxyl groups without compromising the integrity of the newly synthesized RNA strand.[5][6]

The synthesis cycle using 2'-O-TBDMS protected phosphoramidites is analogous to standard DNA synthesis and involves a four-step process: detritylation, coupling, capping, and oxidation.[7] However, the steric bulk of the TBDMS group necessitates longer coupling times compared to DNA synthesis to achieve high coupling efficiencies.[8]

Comparative Performance: TBDMS vs. TOM Protecting Groups

While TBDMS has been a workhorse in RNA synthesis, the development of alternative protecting groups like triisopropylsilyloxymethyl (TOM) has offered improvements in certain aspects of the process.[9] The primary advantages of the TOM group lie in its reduced steric hindrance, leading to higher coupling efficiencies and shorter coupling times, which is particularly beneficial for the synthesis of long RNA oligonucleotides.[9][10] Furthermore, the acetal (B89532) linkage of the TOM group prevents the 2' to 3' silyl (B83357) migration that can occur with TBDMS under basic conditions, thus avoiding the formation of non-biological 2'-5' phosphodiester linkages.[8][9][10]

| Protecting Group | Key Advantages | Key Disadvantages | Coupling Time | Potential Side Reactions |

| TBDMS | Well-established chemistry, stable to acid and base | Steric hindrance leading to longer coupling times, potential for 2'-3' silyl migration | Up to 6 minutes[8] | 2'-5' phosphodiester linkage formation[9][10] |

| TOM | Reduced steric hindrance, higher coupling efficiency, prevents 2'-3' migration | More recent chemistry | Shorter than TBDMS | - |

Experimental Protocols

The successful synthesis and purification of RNA oligonucleotides using TBDMS chemistry hinge on meticulous adherence to optimized protocols. The following sections detail the key experimental procedures.

The synthesis is typically performed on an automated DNA/RNA synthesizer using 2'-O-TBDMS protected phosphoramidite monomers.[3]

-

Detritylation: Removal of the 5'-O-dimethoxytrityl (DMT) group with a dilute organic acid.

-

Coupling: Activation of the phosphoramidite monomer with an activator, such as 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole, and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][11]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent.

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases, phosphate backbone, and the 2'-hydroxyl are removed in a stepwise manner.[1][2]

1. Cleavage from Solid Support and Removal of Base/Phosphate Protecting Groups:

-

Reagent: A mixture of concentrated aqueous ammonia (B1221849) and 8M ethanolic methylamine (B109427) (1:1 v/v) or AMA (ammonium hydroxide/methylamine).[3][12]

-

Procedure:

2. Removal of the 2'-O-TBDMS Groups (Desilylation):

Several reagents can be used for the removal of the TBDMS groups, with triethylamine (B128534) trihydrofluoride (TEA·3HF) being a common and reliable choice.[1]

-

Reagent: Triethylamine trihydrofluoride (TEA·3HF) in a solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[14]

-

Procedure (DMT-off):

-

Evaporate the solution from the previous step to dryness.

-

Redissolve the oligonucleotide pellet in anhydrous DMSO.

-

Add TEA·3HF and incubate at 65°C for 2.5 hours.[14]

-

Quench the reaction and proceed to purification.

-

-

Procedure (DMT-on):

-

Dissolve the dried oligonucleotide in DMSO.

-

Add triethylamine (TEA) followed by TEA·3HF.

-

Incubate at 65°C for 2.5 hours.[13]

-

Proceed to DMT-on purification.

-

| Deprotection Step | Reagent | Temperature (°C) | Duration |

| Cleavage and Base/Phosphate Deprotection | Ammonium hydroxide/methylamine (AMA) | 65 | 10-15 minutes[12][13] |

| 2'-O-TBDMS Removal (Desilylation) | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 hours[13][14] |

Visualization of Workflows

To better illustrate the processes involved, the following diagrams outline the key stages of RNA synthesis and deprotection using TBDMS chemistry.

Caption: Automated solid-phase RNA synthesis cycle using 2'-O-TBDMS phosphoramidites.

Caption: Stepwise workflow for the deprotection and purification of synthetic RNA.

Caption: Logical comparison of TBDMS and TOM protecting groups in RNA synthesis.

Conclusion

The tert-butyldimethylsilyl group remains a vital component in the synthetic chemist's toolbox for the production of RNA oligonucleotides. While newer protecting groups like TOM offer advantages in terms of efficiency, the extensive body of literature and well-established protocols for TBDMS make it a reliable and widely used choice. A thorough understanding of its chemistry, performance characteristics, and the nuances of the deprotection process is essential for researchers and professionals engaged in the development of RNA-based therapeutics and diagnostics. The careful selection of protecting groups and optimization of synthesis and deprotection protocols are critical for obtaining high-purity, full-length RNA oligonucleotides for demanding applications.

References

- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kulturkaufhaus.de [kulturkaufhaus.de]

- 4. Oligoribonucleotides with 2'-O-(tert-butyldimethylsilyl) groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atdbio.com [atdbio.com]

- 9. benchchem.com [benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. [PDF] Oligoribonucleotides with 2′‐O‐(tert‐Butyldimethylsilyl) Groups | Semantic Scholar [semanticscholar.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. glenresearch.com [glenresearch.com]

- 14. glenresearch.com [glenresearch.com]

The Essential Shield: A Technical Guide to Isobutyryl Protection of Guanosine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of synthetic chemistry, particularly in the assembly of oligonucleotides for therapeutic and research applications, the success of a synthesis hinges on the strategic use of protecting groups. These chemical shields temporarily mask reactive functional groups, preventing unintended side reactions and ensuring that the complex, multi-step synthesis proceeds with high fidelity. For the nucleobase guanosine (B1672433), with its reactive exocyclic amine at the N2 position and its lactam system, effective protection is paramount. This technical guide provides an in-depth exploration of the isobutyryl (iBu) group as a robust and widely used protecting group for guanosine in solid-phase oligonucleotide synthesis.

The Core Purpose of Guanosine Protection

During the phosphoramidite-based solid-phase synthesis of DNA and RNA, each nucleotide is added sequentially to a growing chain. This process involves a cycle of chemical reactions, including coupling, capping, oxidation, and detritylation. The exocyclic amine (N2) of guanosine is nucleophilic and, if left unprotected, can engage in undesirable side reactions.

The primary purpose of protecting the N2 amine of guanosine is to prevent:

-

Aberrant Acylation: During the "capping" step, which serves to terminate unreacted chains, acetic anhydride (B1165640) is used. An unprotected guanosine amine could be acetylated, leading to a modified, non-natural nucleobase in the final oligonucleotide.

-

Side Reactions with Phosphoramidites: The phosphoramidite (B1245037) monomers themselves can react with the N2 amine.

-

Modification during Deprotection: Certain deprotection conditions for other protecting groups in the oligonucleotide could potentially modify the guanine (B1146940) base if its exocyclic amine is not protected.

Furthermore, the O6 position of the guanine's lactam system is also susceptible to reaction, particularly phosphitylation by the incoming phosphoramidite monomer. This side reaction is highly problematic as it can lead to subsequent depurination and chain cleavage[1][2]. While the N2-isobutyryl group does not directly protect the O6 position, its presence is a key part of a strategy that, in combination with the overall synthesis cycle, minimizes these detrimental side reactions.

The isobutyryl group provides a necessary shield, ensuring that the guanosine unit participates correctly in the planned sequence of reactions, leading to a high yield of the desired full-length oligonucleotide.

The Isobutyryl Group: A Balance of Stability and Labile Character

-

Stability: It is stable to the acidic conditions required for the removal of the 5'-dimethoxytrityl (DMT) group (detritylation) and the basic/oxidative conditions of the coupling and oxidation steps.

-

Cleavability: It can be reliably removed under basic conditions, typically with aqueous ammonium (B1175870) hydroxide (B78521), at the end of the synthesis.

However, the isobutyryl group is known for its relative stability compared to the protecting groups typically used for adenine (B156593) (benzoyl, Bz) and cytosine (benzoyl, Bz, or acetyl, Ac). This makes the removal of the isobutyryl group from guanine the rate-determining step in the final deprotection of the oligonucleotide[3].

Quantitative Data: Deprotection Conditions

The efficiency of isobutyryl group removal is highly dependent on the deprotection reagent, temperature, and time. Below is a summary of typical deprotection conditions for oligonucleotides containing N2-isobutyryl-protected guanosine (dG-iBu) compared to other common guanosine protecting groups.

| Protecting Group on Guanosine | Deprotection Reagent | Temperature | Time for Complete Deprotection | Notes |

| Isobutyryl (iBu) | 30% Ammonium Hydroxide | Room Temp. | ~36 hours | Standard, but slow condition. |

| 30% Ammonium Hydroxide | 55 °C | ~16 hours | Commonly used overnight condition. | |

| 30% Ammonium Hydroxide | 65 °C | ~8 hours | Accelerated condition. | |

| AMA (NH4OH / 40% Methylamine 1:1) | Room Temp. | 120 minutes | "UltraFAST" deprotection. Requires Ac-dC. | |

| AMA (NH4OH / 40% Methylamine 1:1) | 55 °C | 10 minutes | "UltraFAST" deprotection. Requires Ac-dC.[2][3] | |

| AMA (NH4OH / 40% Methylamine 1:1) | 65 °C | 5 minutes | "UltraFAST" deprotection. Requires Ac-dC.[2][3] | |

| Dimethylformamidine (dmf) | 30% Ammonium Hydroxide | Room Temp. | ~16 hours | More labile than iBu. |

| 30% Ammonium Hydroxide | 55 °C | ~4 hours | Faster deprotection than iBu. | |

| 30% Ammonium Hydroxide | 65 °C | ~2 hours | Faster deprotection than iBu. | |

| Isopropyl-phenoxyacetyl (iPr-Pac) | 30% Ammonium Hydroxide | Room Temp. | ~2 hours | "UltraMILD" protecting group. |

| 30% Ammonium Hydroxide | 55 °C | ~30 minutes | "UltraMILD" protecting group. | |

| 0.05 M K2CO3 in Methanol | Room Temp. | 4 hours | For highly sensitive oligonucleotides. |

Data compiled from Glen Research deprotection guides.[2][3][4]

Experimental Protocols

Protocol for Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-phosphoramidite

This multi-step protocol outlines the preparation of the key building block for oligonucleotide synthesis, starting from 2'-deoxyguanosine (B1662781).

Step 1: N2-Acylation of 2'-deoxyguanosine

This procedure utilizes a transient protection strategy for the hydroxyl groups.

-

Materials:

-

2'-deoxyguanosine

-

Anhydrous Pyridine (B92270)

-

Trimethylsilyl chloride (TMS-Cl)

-

Isobutyric anhydride

-

Aqueous Ammonia (B1221849)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

-

Procedure:

-

Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to ensure dryness.

-

Dissolve the residue in anhydrous pyridine and add an excess of TMS-Cl (e.g., 4-5 equivalents).

-

Stir the mixture at room temperature until thin-layer chromatography (TLC) indicates the complete silylation of hydroxyl groups.

-

Cool the reaction mixture in an ice bath.

-

Add isobutyric anhydride (e.g., 1.5-2 equivalents) dropwise and allow the reaction to stir until TLC confirms the completion of the N-acylation.

-

Quench the reaction by the slow addition of water.

-

Add concentrated aqueous ammonia and stir at room temperature to remove the silyl (B83357) protecting groups from the hydroxyls.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting N2-isobutyryl-2'-deoxyguanosine by silica (B1680970) gel column chromatography.

-

Step 2: 5'-O-Dimethoxytritylation (DMT Protection)

-

Materials:

-

N2-isobutyryl-2'-deoxyguanosine

-

Anhydrous Pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Methanol (MeOH)

-

-

Procedure:

-

Dry the N2-isobutyryl-2'-deoxyguanosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine.

-

Add DMT-Cl (e.g., 1.1-1.2 equivalents) in portions.

-

Stir the reaction at room temperature, monitoring by TLC.

-

Once the reaction is complete, quench with a small amount of methanol.

-

Evaporate the solvent and perform a standard aqueous workup (e.g., partitioning between DCM and aqueous sodium bicarbonate).

-

Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine.

-

Step 3: 3'-O-Phosphitylation

-

Materials:

-

5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (B52724)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

-

Procedure:

-

Thoroughly dry the 5'-protected nucleoside under high vacuum.

-

Dissolve the nucleoside in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

-

Add DIPEA (e.g., 2-3 equivalents).

-

Cool the solution in an ice bath.

-

Slowly add the phosphitylating agent (e.g., 1.2-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or 31P NMR).

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude phosphoramidite by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (B1210297) containing a small percentage of triethylamine.

-

Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to obtain a crisp foam. Store under an inert atmosphere at -20°C.

-

Protocol for Deprotection of Oligonucleotides

This protocol describes the final cleavage and deprotection step for a standard oligonucleotide synthesized on a solid support using iBu-dG.

-

Materials:

-

Oligonucleotide synthesis column (containing CPG solid support with the synthesized oligonucleotide)

-

Concentrated Aqueous Ammonium Hydroxide (fresh)

-

Sealed, screw-cap vials

-

Heating block or oven

-

-

Procedure:

-

Remove the synthesis column from the synthesizer.

-

Using a syringe, push the desired volume of concentrated ammonium hydroxide through the column to elute the support-bound oligonucleotide into a clean, sealable vial. Ensure the solid support is fully transferred to the vial.

-

Seal the vial tightly.

-

Place the vial in a heating block or oven set to 55°C.

-

Heat for a minimum of 16 hours (overnight) to ensure complete cleavage from the support and removal of all protecting groups (cyanoethyl from phosphates, and Bz and iBu from the bases).

-

After heating, allow the vial to cool completely to room temperature before opening to prevent the ammonia from boiling out.

-

Open the vial in a well-ventilated fume hood.

-

The solution now contains the deprotected oligonucleotide. It can be dried down (e.g., using a vacuum concentrator) and subsequently purified.

-

Visualizing the Process: Workflows and Structures

Chemical Structure of Protected Guanosine Monomer

Caption: Structure of the phosphoramidite building block.

Workflow for Phosphoramidite Preparation

Caption: Key steps in preparing the guanosine phosphoramidite.

Oligonucleotide Synthesis Cycle and Deprotection

References

A Technical Guide to 5'-DMT-3'-TBDMS-ibu-rG: A Key Building Block in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-O-(4,4'-Dimethoxytrityl)-3'-O-(tert-butyldimethylsilyl)-N2-isobutyrylguanosine, commonly referred to as 5'-DMT-3'-TBDMS-ibu-rG, is a chemically modified guanosine (B1672433) nucleoside essential for the synthesis of DNA and RNA oligonucleotides.[1][2][3] Its strategic design, incorporating protective groups at the 5' and 3' hydroxyl positions and on the exocyclic amine of the guanine (B1146940) base, makes it a crucial building block in the automated solid-phase synthesis of nucleic acids for a wide range of research, diagnostic, and therapeutic applications.[4] This technical guide provides an in-depth overview of its chemical properties, its central role in oligonucleotide synthesis, and detailed experimental protocols for its use.

Chemical and Physical Properties

This modified nucleoside is a white to off-white solid, valued for its stability and solubility in organic solvents used in oligonucleotide synthesis.[1][5] The key structural features of this compound are the three protective groups:

-

5'-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, allowing the sequential addition of nucleotides in the 3' to 5' direction.

-

3'-tert-Butyldimethylsilyl (TBDMS): A base-labile silyl (B83357) ether that protects the 3'-hydroxyl group. This group is stable throughout the synthesis cycles and is removed during the final deprotection steps.

-

N2-isobutyryl (ibu): Protects the exocyclic amino group of guanine, preventing unwanted side reactions during synthesis.

These protective groups ensure the specific and controlled formation of phosphodiester bonds, which is fundamental to the successful synthesis of oligonucleotides with defined sequences.[6]

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 81256-89-5 | [7][8] |

| Molecular Formula | C41H51N5O8Si | [7][8] |

| Molecular Weight | 769.96 g/mol | [2] |

| Appearance | White to off-white solid | [1][5] |

| Storage Conditions | 4°C, desiccated, protected from light | [1] |

| Predicted Density | 1.25 ± 0.1 g/cm³ | [6] |

| Predicted pKa | 9.16 ± 0.20 | [6] |

Role in Solid-Phase Oligonucleotide Synthesis

This compound is a key phosphoramidite (B1245037) precursor used in the solid-phase synthesis of RNA. The general strategy involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support, typically controlled pore glass (CPG).[7] The synthesis follows a four-step cycle for each nucleotide addition.

Oligonucleotide Synthesis Cycle

Experimental Protocols

The following protocols outline the key steps in the use of this compound in the form of its phosphoramidite derivative for the solid-phase synthesis of RNA.

Preparation of Reagents

-

Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

-

Coupling Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.

-

Phosphoramidite Solution: 0.1 M solution of the this compound phosphoramidite in anhydrous acetonitrile.

-

Capping Solution A: Acetic Anhydride/Pyridine/THF.

-

Capping Solution B: 16% N-Methylimidazole in THF.

-

Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

-

Cleavage and Base Deprotection Solution: A mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA) (1:1, v/v).

-

TBDMS Deprotection Solution: Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA.

Automated Solid-Phase Synthesis Cycle

This cycle is performed on an automated DNA/RNA synthesizer.

-

Deblocking (Detritylation): The solid support with the growing oligonucleotide chain is treated with the deblocking solution to remove the 5'-DMT group from the terminal nucleotide, exposing the 5'-hydroxyl group.

-

Coupling: The this compound phosphoramidite solution is co-delivered with the activator solution to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. A typical coupling time for TBDMS-protected phosphoramidites is 5-6 minutes.[1]

-

Capping: After the coupling step, any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions. This prevents the formation of deletion mutations in the final oligonucleotide.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.

These four steps are repeated for each nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

-

Cleavage and Base Deprotection: The solid support is transferred to a vial and treated with the AMA solution at 65°C for 10-15 minutes. This cleaves the oligonucleotide from the solid support and removes the protecting groups from the heterocyclic bases (including the isobutyryl group on guanine) and the cyanoethyl groups from the phosphate backbone.

-

TBDMS Group Removal: After evaporation of the AMA solution, the oligonucleotide is resuspended in the TBDMS deprotection solution and heated at 65°C for 1.5 hours to remove the 2'-O-TBDMS protecting groups.[9]

Experimental Workflow Diagram

Applications in Research and Drug Development

The ability to synthesize custom RNA oligonucleotides using building blocks like this compound is fundamental to many areas of modern biotechnology and medicine.[4] These synthetic nucleic acids are used as:

-

siRNAs and shRNAs: For RNA interference (RNAi) studies to silence specific genes.

-

Antisense Oligonucleotides: To modulate gene expression for therapeutic purposes.

-

Aptamers: As synthetic antibodies that can bind to specific molecular targets.

-

Guide RNAs: For CRISPR-based gene editing.

-

RNA Probes: For diagnostic applications.

The purity and integrity of the synthesized oligonucleotides are paramount for the success of these applications, highlighting the importance of high-quality building blocks like this compound.

Conclusion

This compound is a cornerstone of modern oligonucleotide synthesis. Its carefully designed protective group strategy enables the efficient and precise automated synthesis of RNA sequences. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and developers working on nucleic acid-based technologies that have the potential to revolutionize medicine and biological research.

References

- 1. atdbio.com [atdbio.com]

- 2. atdbio.com [atdbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 81256-89-5,N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-tert-butyldimethylsilyl guanosine | lookchem [lookchem.com]

- 5. N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-tert-butyldimethylsilyl guanosine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Protected Ribonucleosides

This guide provides a comprehensive overview of the essential physical and chemical properties of protected ribonucleosides, which are the fundamental building blocks for the chemical synthesis of RNA. The strategic use of protecting groups is paramount to ensure the regioselective formation of phosphodiester bonds and to prevent unwanted side reactions during oligonucleotide synthesis.[1][2][3] This document details the characteristics of commonly employed protecting groups, methods for their characterization, and the logical workflows in which they are utilized.

Core Concepts of Ribonucleoside Protection

The chemical synthesis of RNA is a complex process that necessitates the temporary masking of reactive functional groups on the ribonucleoside monomers.[1] The key sites requiring protection are the 5'-hydroxyl, the 2'-hydroxyl, the exocyclic amines on the nucleobases (Adenine, Guanine, Cytosine), and the phosphate (B84403) moiety during synthesis.[3] An effective protection strategy relies on the "orthogonality" of the protecting groups, meaning each group can be removed under specific conditions without affecting the others.[1][4]

-

5'-Hydroxyl Protection: This group must be removed at the beginning of each synthesis cycle to allow for chain elongation. The acid-labile dimethoxytrityl (DMTr) group is the industry standard due to its stability in other conditions and its easy, quantitative removal with a mild acid.[3]

-

2'-Hydroxyl Protection: The presence of the 2'-hydroxyl group distinguishes RNA from DNA and is the most significant challenge in RNA synthesis. This group must be protected throughout the synthesis and removed only at the final deprotection stage. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS), are widely used due to their stability and selective removal by fluoride (B91410) ions.[1][4][5]

-

Nucleobase Protection: The exocyclic amino groups of A, C, and G are nucleophilic and must be protected to prevent side reactions during phosphoramidite (B1245037) activation and coupling.[3][6] Base-labile acyl groups like benzoyl (Bz), acetyl (Ac), and isobutyryl (iBu) are commonly used.[3]

-

Phosphate Protection: During solid-phase synthesis using phosphoramidite chemistry, a protecting group is required on the phosphorus atom. The 2-cyanoethyl group is standard, as it is stable throughout the synthesis but can be rapidly removed by β-elimination under basic conditions.[][8]

Physical and Chemical Property Data

The selection of appropriate protecting groups is dictated by their physical and chemical properties, including their stability under various reaction conditions and their solubility in solvents used during synthesis and purification.

Table 1: Stability of Common Ribonucleoside Protecting Groups

| Protecting Group | Position | Common Reagent | Stability to Acid | Stability to Base | Stability to Fluoride |

| Dimethoxytrityl (DMTr) | 5'-OH | Trichloroacetic Acid (TCA) in DCM | Labile | Stable | Stable |

| tert-Butyldimethylsilyl (TBDMS) * | 2'-OH | Tetrabutylammonium Fluoride (TBAF) | Stable | Stable | Labile |

| [(Triisopropylsilyl)oxy]methyl (TOM) | 2'-OH | Tetrabutylammonium Fluoride (TBAF) | Stable | Stable | Labile |

| Benzoyl (Bz), Acetyl (Ac), Isobutyryl (iBu) | Nucleobase | Aqueous Ammonia, Methylamine | Stable | Labile | Stable |

| 2-Cyanoethyl | Phosphate | Aqueous Ammonia, Methylamine | Stable | Labile (via β-elimination) | Stable |

Table 2: Physicochemical Characteristics of Protected Ribonucleoside Phosphoramidites

| Property | Description |

| Appearance | Typically white to off-white amorphous foams or powders. |

| Solubility | Generally soluble in anhydrous organic solvents such as acetonitrile (B52724), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[2][9] Insoluble in water. |

| Reactivity | The phosphoramidite moiety is highly reactive towards nucleophiles (like a 5'-OH group) upon activation with a weak acid such as 5-ethylthio-1H-tetrazole (SET).[][8][10] |

| Stability | Sensitive to moisture and acidic conditions, which can lead to detritylation or phosphoramidite hydrolysis. Must be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C).[9] |

| Steric Effects | The steric bulk of the 2'-O-protecting group (e.g., TBDMS) can reduce the coupling efficiency during synthesis, often requiring longer coupling times or more potent activators compared to DNA synthesis.[8] |

| Chromatographic Behavior | Amenable to purification by silica (B1680970) gel chromatography. The hydrophobicity of the DMTr group is exploited for purification via reversed-phase HPLC.[11][12] |

Key Experimental Protocols

Characterization and purification are critical steps to ensure the quality of protected ribonucleosides and the resulting synthetic RNA.

Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful technique for the structural confirmation of protected ribonucleosides.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the protected ribonucleoside phosphoramidite in an appropriate deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in a 5 mm NMR tube. The solvent must be anhydrous to prevent sample degradation.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. This is used to confirm the presence of all protecting groups (e.g., characteristic signals for DMTr, TBDMS, and acyl groups) and the integrity of the nucleoside core.

-

³¹P NMR: Acquire a proton-decoupled phosphorus-31 NMR spectrum. For a phosphoramidite, this should show a characteristic signal, typically a singlet, in the range of 148-152 ppm. The presence of other signals may indicate hydrolysis or other side products.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum to confirm the carbon skeleton of the entire molecule.

-

2D NMR (COSY, HSQC): If structural ambiguity exists, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons, confirming the precise location of protecting groups.

Protocol 2: Mass Spectrometric Analysis

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of the protected ribonucleoside.

Methodology:

-

Sample Preparation: Prepare a dilute solution (e.g., 10-50 µM) of the sample in a solvent compatible with the ionization technique, typically acetonitrile or methanol.

-

Ionization: Use a soft ionization technique to prevent fragmentation of the parent molecule. Electrospray Ionization (ESI) is most common for these compounds.[13][14] Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used.[15]

-

Mass Analysis: Acquire a full scan mass spectrum in positive ion mode. The spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

-

High-Resolution MS (HRMS): For unambiguous confirmation, perform HRMS (e.g., using a TOF or Orbitrap analyzer) to obtain a highly accurate mass measurement. The measured mass should be within 5 ppm of the calculated theoretical mass for the expected elemental formula.

Protocol 3: HPLC Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for both the analysis of purity and the purification of protected ribonucleosides and the final deprotected RNA oligonucleotides.

Methodology for Analysis of Deprotected RNA:

-

Column Selection:

-

Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on charge (i.e., length). This is a high-resolution method for analyzing the purity of the final product.

-

Reversed-Phase (RP) HPLC: Separates oligonucleotides based on hydrophobicity. It is particularly useful for purifying "Trityl-on" oligonucleotides, where the final product retains its hydrophobic DMTr group, allowing for sharp separation from "Trityl-off" failure sequences.

-

-

Mobile Phase:

-

AEX: Typically involves a salt gradient (e.g., NaClO₄ or NaBr) in a buffered mobile phase (e.g., Tris-HCl, EDTA).

-

RP: Typically involves a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate, TEAA).

-

-

Procedure:

-

Dissolve the crude deprotected oligonucleotide in the initial mobile phase buffer.

-

Inject the sample onto the appropriate column equilibrated with the initial mobile phase.

-

Run a linear gradient of increasing salt (AEX) or organic solvent (RP) to elute the oligonucleotides.

-

Monitor the elution profile using a UV detector, typically at 260 nm.

-

The purity is assessed by the relative area of the main product peak compared to any failure or side-product peaks.

-

Mandatory Visualizations

Orthogonal Protection Strategy

Caption: Orthogonal protection scheme for a ribonucleoside phosphoramidite monomer.

Solid-Phase RNA Synthesis Cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Post-Synthesis Deprotection and Purification Workflow

Caption: Sequential workflow for the deprotection and purification of synthetic RNA.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2'-O-substituted ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. api.pageplace.de [api.pageplace.de]

- 12. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

- 13. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. routledge.com [routledge.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for RNA Synthesis

This guide provides a comprehensive overview of the chemical principles, methodologies, and critical parameters involved in the solid-phase synthesis of RNA using phosphoramidite chemistry. From the fundamental reaction cycle to detailed experimental protocols, this document serves as a technical resource for professionals engaged in nucleic acid research and therapeutic development.

Core Principles of RNA Phosphoramidite Synthesis

The chemical synthesis of RNA is a cornerstone of modern biotechnology, enabling the production of oligonucleotides for applications ranging from qPCR primers and probes to therapeutic agents like siRNA and antisense oligonucleotides.[1][2] The predominant method for this process is solid-phase synthesis utilizing phosphoramidite chemistry, a technique prized for its high coupling efficiency and amenability to automation.[][]

The synthesis is conducted in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG).[5][6] The process relies on four key components:

-

Ribonucleoside Phosphoramidites: These are the monomeric building blocks, consisting of a ribonucleoside with several protecting groups.[6]

-

Solid Support: An insoluble matrix (e.g., CPG) to which the first nucleoside is attached, allowing for easy filtration and washing between reaction steps.[7][8]

-

Protecting Groups: Removable chemical moieties that prevent unwanted side reactions at reactive sites on the nucleoside and the phosphate (B84403) backbone.[9][10]

-

Reagents and Solvents: A series of chemicals used to drive the synthesis cycle, including activators, capping agents, and oxidizing agents, all typically used in anhydrous conditions.[11]

A critical distinction in RNA synthesis compared to DNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar.[10] This group must be protected throughout the synthesis to prevent chain cleavage and migration of the phosphate linkage.[10][12]

Protecting Groups in RNA Synthesis

The success of RNA synthesis is highly dependent on the strategic use of protecting groups.[9] These groups must be stable during the synthesis cycle but readily removable during the final deprotection steps to yield the functional RNA molecule.[10]

| Functional Group | Common Protecting Groups | Deprotection Conditions |

| 5'-Hydroxyl (5'-OH) | Dimethoxytrityl (DMT) | Mild acid (e.g., 3% Trichloroacetic Acid - TCA)[13] |

| 2'-Hydroxyl (2'-OH) | tert-Butyldimethylsilyl (TBDMS), Triisopropylsilyloxymethyl (TOM) | Fluoride ions (e.g., TEA·3HF, TBAF)[12][] |

| Exocyclic Amines (A, G, C) | Acetyl (Ac), Phenoxyacetyl (Pac), tert-butylphenoxyacetyl | Basic conditions (e.g., Ammonia/Methylamine - AMA)[12][15] |

| Phosphate | β-Cyanoethyl (CE) | Basic conditions (e.g., Ammonia/Methylamine - AMA) |

The Solid Support

Synthesis begins on a solid support, usually Controlled Pore Glass (CPG), to which the first 3'-terminal nucleoside is covalently attached via a linker.[5][6] This solid-phase approach simplifies the overall process by allowing reagents to be added in excess to drive reactions to completion, with subsequent purification achieved by simply washing the support.[6][8]

The Automated RNA Synthesis Cycle

The synthesis of an RNA oligonucleotide occurs via a repeated four-step cycle for each nucleotide addition.[2][] This cycle is performed in an automated synthesizer that controls the precise delivery of reagents.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. The use of solid supports to generate nucleic acid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]

- 9. Protecting groups for RNA synthesis: an increasing need for selective preparative methods - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. glenresearch.com [glenresearch.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. atdbio.com [atdbio.com]

- 13. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wenzhanglab.com [wenzhanglab.com]

A Comprehensive Technical Guide to Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of solid-phase oligonucleotide synthesis, the cornerstone of modern molecular biology and therapeutic drug development. From the fundamental chemical principles to detailed experimental protocols and advanced characterization techniques, this document serves as a comprehensive resource for professionals engaged in the synthesis and application of synthetic nucleic acids.

Introduction: The Foundation of Synthetic Biology

The ability to chemically synthesize DNA and RNA oligonucleotides with a defined sequence has revolutionized biological sciences. First reported by Michelson and Todd in 1955, the field has seen significant advancements, most notably the development of the phosphoramidite (B1245037) method in the early 1980s, which was later automated.[1][2][3] This technology underpins a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, gene editing with CRISPR-Cas9, and the development of oligonucleotide-based therapeutics like antisense oligonucleotides and siRNAs.[2][4][5]

Solid-phase synthesis, a technique pioneered by Bruce Merrifield for peptide synthesis, offers numerous advantages for oligonucleotide production.[6][7] By anchoring the growing oligonucleotide chain to an insoluble solid support, excess reagents and by-products can be easily washed away after each reaction step, driving the reactions to near completion and simplifying the overall process.[6][7][8] This method is highly amenable to automation, enabling the routine and high-throughput synthesis of custom DNA and RNA sequences.[9][10]

The Core of the Technology: Phosphoramidite Chemistry

The most widely used method for solid-phase oligonucleotide synthesis is the phosphoramidite method.[9][11] This process involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain in the 3' to 5' direction.[11] Each addition cycle consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.[4][12]

The Solid Support: Controlled Pore Glass (CPG)